
Bis(N,N'-diphenylguanidinium) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE is a compound with the chemical formula 2C₁₃H₁₄N₃⁺·C₂O₄²⁻. It consists of two diphenylguanidinium cations and one oxalate anion. The compound is known for its unique crystal structure, where the anion is located at an inversion center, and the cations exhibit approximate C-2 symmetry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE typically involves the reaction of diphenylguanidine with oxalic acid. The reaction is carried out in an aqueous solution, where the diphenylguanidine is dissolved in water and then mixed with an aqueous solution of oxalic acid. The resulting mixture is stirred and heated to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, resulting in the conversion of the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE involves its interaction with molecular targets and pathways within biological systems. The compound’s guanidinium moiety is known to interact with specific enzymes and receptors, modulating their activity. The oxalate anion may also play a role in the compound’s overall mechanism of action by influencing its solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylguanidine: A precursor to BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE, used in various chemical reactions.
Oxalic Acid: Another precursor, commonly used in the synthesis of oxalate compounds.
Bis(oxalato)borates: Compounds containing borate and oxalate anions, used in lithium-ion battery electrolytes and supercapacitors.
Uniqueness
BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE is unique due to its specific crystal structure and the presence of both diphenylguanidinium cations and oxalate anions. This combination of features distinguishes it from other similar compounds and contributes to its unique properties and applications .
Eigenschaften
CAS-Nummer |
24577-43-3 |
|---|---|
Molekularformel |
C28H28N6O4 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
oxalate;phenyl-(N'-phenylcarbamimidoyl)azanium |
InChI |
InChI=1S/2C13H13N3.C2H2O4/c2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;3-1(4)2(5)6/h2*1-10H,(H3,14,15,16);(H,3,4)(H,5,6) |
InChI-Schlüssel |
XLABCRFCZMMHAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[NH2+]C(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)[NH2+]C(=NC2=CC=CC=C2)N.C(=O)(C(=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


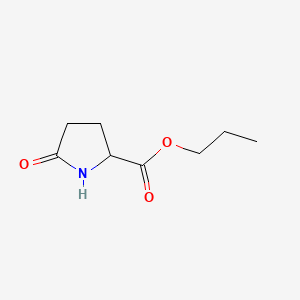

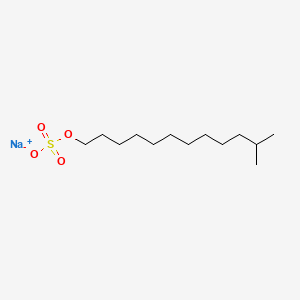

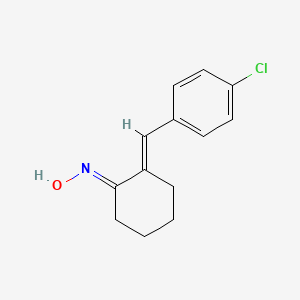
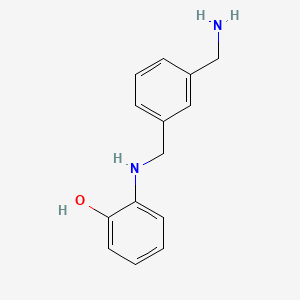
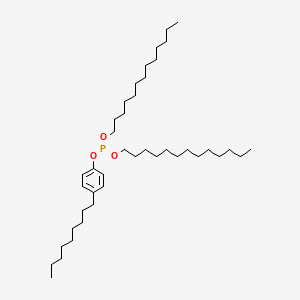
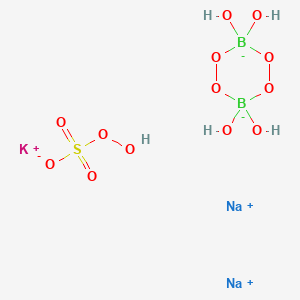
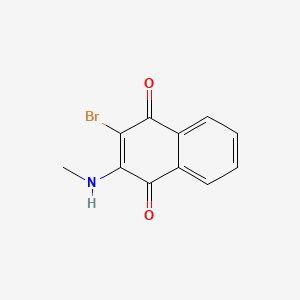

![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
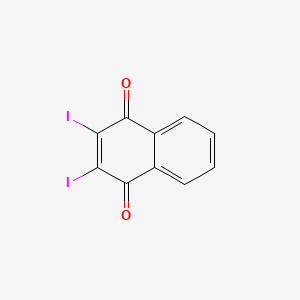

![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)
